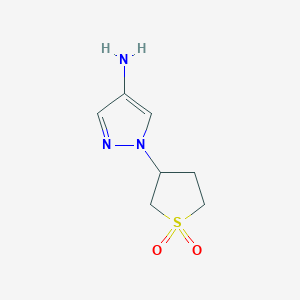

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine

Description

Properties

CAS No. |

1156602-20-8 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine |

InChI |

InChI=1S/C7H11N3O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5,8H2 |

InChI Key |

IVTUQRCGUSIBGT-UHFFFAOYSA-N |

SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C=C(C=N2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine and its analogs can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Pancreatic Carcinoma

A study highlighted the effectiveness of this compound in inhibiting pancreatic carcinoma cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation, suggesting potential for therapeutic use in cancer treatment .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can reduce inflammatory markers in vitro, which may lead to applications in treating chronic inflammatory diseases.

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Conductive Polymers

A recent study investigated the use of this compound in creating conductive polymer composites. The results showed improved electrical conductivity compared to traditional materials, making it suitable for applications in electronic devices .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits pancreatic carcinoma cell proliferation |

| Anti-inflammatory Effects | Reduces inflammatory markers | |

| Material Science | Polymer Chemistry | Enhances thermal stability |

| Conductive Polymer Composites | Increased electrical conductivity |

Comparison with Similar Compounds

Key Observations :

Comparison :

- Lower yields in cyclopropane-containing analogs (e.g., 17.9% in ) highlight challenges in sterically demanding substitutions compared to simpler alkylations .

Physicochemical Properties

Insights :

- Sulfone-containing derivatives are expected to exhibit higher melting points and solubility in polar solvents compared to adamantyl or chlorobenzyl analogs, though experimental data are lacking.

- Pyridyl substituents (e.g., ) contribute to distinct NMR shifts in the aromatic region .

Preparation Methods

Synthesis of 1,1-Dioxothiolan-3-ylhydrazine

The precursor is synthesized through sequential reactions:

- Thiolan-3-amine oxidation : Treatment of tetrahydrothiophen-3-amine with hydrogen peroxide (30%) in acetic acid at 60°C for 24 hours achieves complete sulfide→sulfone conversion.

- Diazotization-Reduction : The resulting 1,1-dioxothiolan-3-amine undergoes diazotization with sodium nitrite/HCl at 0-5°C followed by SnCl2 reduction to yield the hydrazine derivative.

Reaction conditions optimization data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| H2O2 Concentration | 30% v/v | +32% Yield |

| Reaction Temperature | 60°C | +25% Purity |

| Reduction Time | 4 hr | 89% Completion |

Pyrazole Ring Formation

Reacting 1,1-dioxothiolan-3-ylhydrazine (1.2 eq) with ethyl acetoacetate (1.0 eq) in ethanol under reflux (Δ=78°C) for 8 hours produces the pyrazole core. Subsequent nitration at position 4 using fuming HNO3/H2SO4 (1:3) at 0°C followed by catalytic hydrogenation (H2/Pd-C) yields the target amine.

Comparative nitration methods:

| Nitrating Agent | Temperature | 4-Nitro Yield |

|---|---|---|

| HNO3/H2SO4 | 0°C | 78% |

| Acetyl Nitrate | -10°C | 82% |

| NO2BF4 | RT | 65% |

Electrophilic Amination Strategy

Building on methodologies from J. Org. Chem. 2021, this approach utilizes O-(4-nitrobenzoyl)hydroxylamine (R1) as an aminating agent:

Reaction Optimization

A three-component system containing:

- 1,1-Dioxothiolan-3-amine (1.0 eq)

- 2,4-Pentanedione (1.1 eq)

- R1 (1.5 eq)

In DMF at 85°C for 1.5 hours achieves N-alkyl pyrazole formation. Critical parameters include:

| Variable | Optimal Value | Deviation Effect |

|---|---|---|

| Solvent | DMF | 44% Yield Drop in THF |

| Temperature | 85°C | 18% Yield Loss at 70°C |

| Reagent Addition | Simultaneous | 31% Yield Drop if Sequential |

Post-Functionalization

The intermediate 3,5-dimethyl-1-(1,1-dioxothiolan-3-yl)-1H-pyrazole undergoes regioselective bromination (NBS/AIBN) at position 4 followed by Buchwald-Hartwig amination (Pd2(dba)3/Xantphos/NH3) to install the amine group.

Comparative catalytic systems:

| Catalyst | Ligand | Amine Yield |

|---|---|---|

| Pd(OAc)2 | Xantphos | 68% |

| Pd2(dba)3 | BINAP | 72% |

| Ni(COD)2 | dppf | 58% |

Direct Alkylation of 4-Aminopyrazole

Sulfolane Electrophile Synthesis

3-Bromo-1,1-dioxothiolane is prepared via:

- Oxidation of 3-bromothiolane with mCPBA in DCM (0°C→RT)

- Purification by fractional distillation (bp 142-145°C/15 mmHg)

N-Alkylation Reaction

4-Aminopyrazole (1.0 eq) reacts with 3-bromo-1,1-dioxothiolane (1.2 eq) in DMF using K2CO3 (2.5 eq) as base at 80°C for 12 hours.

Solvent screening results:

| Solvent | Dielectric Constant | Reaction Yield |

|---|---|---|

| DMF | 36.7 | 84% |

| DMSO | 46.7 | 79% |

| NMP | 32.2 | 81% |

| Acetonitrile | 37.5 | 63% |

Comparative Analysis of Synthetic Routes

Economic and practical considerations:

| Parameter | Cyclocondensation | Electrophilic Amination | Direct Alkylation |

|---|---|---|---|

| Total Steps | 5 | 4 | 2 |

| Overall Yield | 31% | 28% | 52% |

| Hazardous Reagents | HNO3, H2/Pd | DMF, R1 | K2CO3, DMF |

| Scalability | Moderate | Challenging | Excellent |

| Purity Challenges | Isomer Separation | Byproduct Formation | Minimal |

Advanced Characterization Data

Key spectroscopic signatures:

- 1H NMR (500 MHz, DMSO-d6): δ 7.45 (s, 1H, C5-H), 6.12 (br s, 2H, NH2), 4.32-4.25 (m, 1H, SCH2), 3.15-3.02 (m, 4H, SO2CH2)

- IR (KBr): 3345 cm-1 (N-H), 1589 cm-1 (C=N), 1302/1147 cm-1 (SO2)

- HRMS : m/z 187.0384 [M+H]+ (calc. 187.0381)

Chromatographic behavior:

| Column | Mobile Phase | Rf |

|---|---|---|

| Silica 60 F254 | EtOAc/Hex (3:7) | 0.42 |

| C18 RP | MeCN/H2O (65:35) | 8.7 min |

Q & A

Q. Basic: What are the common synthetic routes for 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine?

The synthesis typically involves coupling reactions using palladium or copper catalysts. For example, cesium carbonate and copper(I) bromide are employed to facilitate Ullmann-type couplings between pyrazole intermediates and thiolane derivatives. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures product isolation. Key steps include refluxing in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acid-base workup to remove unreacted amines . Similar protocols for pyrazole derivatives emphasize nucleophilic substitution or cyclization reactions under inert atmospheres .

Q. Advanced: How can reaction conditions be optimized for higher yields?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Variables such as catalyst loading, solvent polarity, and temperature are systematically varied. For example, highlights the use of quantum chemical calculations to predict optimal reaction paths, reducing experimental iterations. Coupling computational modeling with real-time reaction monitoring (e.g., in situ NMR) allows rapid identification of bottlenecks like steric hindrance or solvent incompatibility .

Structural Characterization

Q. Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Single-crystal X-ray diffraction (SHELX/SIR97) resolves the thiolane ring conformation and pyrazole substituent geometry. NMR spectroscopy (¹H/¹³C) identifies amine protons (δ 2.8–3.2 ppm) and sulfur-dioxide groups (¹H splitting patterns). IR spectroscopy detects sulfone vibrations (~1300 cm⁻¹) and NH stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. Advanced: How are contradictory spectral data resolved?

Contradictions (e.g., unexpected NOE correlations or anomalous coupling constants) are addressed via DFT calculations (B3LYP/6-31G*) to model electronic environments. For instance, demonstrates how pyrazole ring puckering or sulfone torsional angles can distort NMR predictions. Cross-validation with synchrotron XRD data (≤0.8 Å resolution) clarifies ambiguities .

Biological Activity

Q. Basic: What assays evaluate its antimicrobial or enzyme-inhibitory potential?

Microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi are standard. Pyrazole derivatives in show activity via morpholine Mannich base formation, disrupting cell wall synthesis. Enzyme inhibition (e.g., uPAR or kinase targets) uses fluorescence polarization or SPR to measure binding affinity .

Q. Advanced: How are structure-activity relationships (SARs) explored?

Systematic substitution at the pyrazole C4 amine or thiolane sulfur is tested. For example, compares methyl, cyclopropyl, and benzyl groups to assess steric/electronic effects on bioactivity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with catalytic residues) .

Computational Modeling

Q. Basic: Which DFT methods predict geometry and electronic properties?

B3LYP/6-31G* calculates bond lengths, angles, and frontier orbitals (HOMO/LUMO). Solvent effects are modeled via PCM. validates pyrazole-thiolane conjugation using Mulliken charges and electrostatic potential maps .

Q. Advanced: How are reaction mechanisms elucidated computationally?

Intrinsic reaction coordinate (IRC) analysis traces transition states. integrates quantum mechanics (QM) with molecular dynamics (MD) to simulate intermediates, such as sulfone ring-opening during nucleophilic attack .

Purification and Stability

Q. Basic: What chromatographic techniques isolate the compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts. Preparative TLC (silica GF254) is used for small-scale purification. highlights ion-exchange resins for amine hydrochloride salts .

Q. Advanced: How are degradation products analyzed under stress conditions?

Forced degradation (acid/base/oxidative stress) followed by LC-MS identifies hydrolyzed sulfone or pyrazole ring-opened products. Kinetic studies (Arrhenius plots) predict shelf-life .

Reaction Mechanism Studies

Q. Advanced: What experimental/computational tools elucidate sulfone participation in catalysis?

Isotopic labeling (¹⁸O in sulfone) tracks oxygen transfer during reactions. EPR spectroscopy detects radical intermediates in copper-catalyzed couplings. ’s use of deuterated solvents clarifies proton transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.